1-(2-(tert-Butyl)phenyl)pyrrolidine
Overview
Description
1-(2-(tert-Butyl)phenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
1-(2-Tert-butylphenyl)pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases It’s known that bioactive molecules characterized by the pyrrolidine ring and its derivatives have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties .
Pharmacokinetics
The compound’s predicted density is 1244±006 g/cm3, and its predicted boiling point is 3401±350 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Compounds featuring a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
It’s known that the physicochemical properties of a compound, such as its density and boiling point, can be influenced by environmental conditions .
Preparation Methods
The synthesis of 1-(2-(tert-Butyl)phenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylbenzene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(2-(tert-Butyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield reduced derivatives.
Scientific Research Applications
1-(2-(tert-Butyl)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for designing drugs that target specific biological pathways, such as enzyme inhibitors or receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(2-(tert-Butyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound without the tert-butyl and phenyl groups.
1-Phenylpyrrolidine: Similar structure but lacks the tert-butyl group.
2-(tert-Butyl)pyrrolidine: Similar structure but lacks the phenyl group.
The presence of both the tert-butyl and phenyl groups in this compound makes it unique, providing distinct steric and electronic properties that can enhance its biological activity and selectivity .
Properties
IUPAC Name |
1-(2-tert-butylphenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVNJRWXRAYYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210426-70-3 | |
Record name | 1-(2-(1,1-Dimethylethyl)phenyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210426703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(1,1-Dimethylethyl)phenyl]pyrrolidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76JSR9BK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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